Technical Monograph: 3-(3-Methylphenoxy)-5-nitroaniline
Technical Monograph: 3-(3-Methylphenoxy)-5-nitroaniline
[1]
Executive Summary & Chemical Identity
3-(3-Methylphenoxy)-5-nitroaniline is a specialized aromatic intermediate primarily utilized in the synthesis of Type II kinase inhibitors and other urea-based medicinal scaffolds.[1] Structurally, it consists of an aniline core functionalized with a nitro group at the 5-position and a m-tolyloxy (3-methylphenoxy) moiety at the 3-position.[1] This specific substitution pattern renders it a critical "hinge" or "linker" fragment, balancing electronic withdrawal (nitro group) with lipophilic bulk (phenoxy ether), essential for occupying hydrophobic pockets in protein targets.[1]
Chemical Identifiers
| Property | Detail |
| Systematic Name | 3-(3-Methylphenoxy)-5-nitroaniline |
| IUPAC Name | 3-Amino-5-nitro-3'-methyldiphenyl ether |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| SMILES | Cc1cccc(Oc2cc(N)cc([O-])c2)c1 |
| Analogous CAS | 586-10-7 (3-Methoxy-5-nitroaniline) |
| Core Scaffold | Diaryl Ether / Nitroaniline |
Physicochemical Profile
The following data represents a synthesis of experimental values from structural analogs (e.g., 3-methoxy-5-nitroaniline) and computational predictions for the specific m-tolyl derivative.
| Property | Value / Range | Context |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to n→π* transitions.[1] |
| Melting Point | 115 – 125 °C (Predicted) | Higher than the methoxy analog (109°C) due to increased molecular weight and π-stacking interactions.[1] |
| Solubility (Water) | < 0.1 mg/mL | Highly hydrophobic; practically insoluble.[1] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane.[1] |
| pKa (Aniline) | ~2.4 – 2.6 | Weakly basic.[1] The electron-withdrawing nitro group (-I, -M) significantly reduces N-lone pair availability.[1] |
| LogP | ~3.8 | High lipophilicity driven by the diaryl ether structure.[1] |
Synthetic Methodology
The industrial preparation of 3-(3-Methylphenoxy)-5-nitroaniline circumvents the use of expensive 1,3,5-trinitrobenzene by utilizing 1-chloro-3,5-dinitrobenzene as the electrophilic starting material.[1] The synthesis follows a two-stage sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Regioselective Reduction.[1]
Reaction Workflow
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SNAr Coupling: 1-Chloro-3,5-dinitrobenzene reacts with m-cresol in the presence of a base (K₂CO₃) to form the dinitro-ether intermediate.[1]
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Selective Reduction: One nitro group is selectively reduced to an amine using sodium sulfide (Zinin Reduction) or catalytic hydrogenation under controlled conditions to prevent over-reduction to the diamine.[1]
Figure 1: Synthetic pathway from chlorodinitrobenzene precursor. The SNAr step exploits the activating effect of the two nitro groups.
Detailed Protocol
Step 1: Preparation of 1-(3-Methylphenoxy)-3,5-dinitrobenzene[1]
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Reagents: 1-Chloro-3,5-dinitrobenzene (1.0 eq), m-Cresol (1.05 eq), Potassium Carbonate (1.5 eq).[1]
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Solvent: DMF or Acetonitrile.[1]
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Procedure:
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Dissolve m-cresol in DMF and add K₂CO₃.[1] Stir at RT for 30 min to generate the phenoxide.
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Add 1-chloro-3,5-dinitrobenzene slowly (exothermic).
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Heat to 80°C for 4-6 hours. Monitor by TLC (disappearance of chloride).[1]
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Workup: Pour into ice water. Filter the resulting yellow precipitate.[1] Recrystallize from Ethanol.[1][2]
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Step 2: Selective Reduction to 3-(3-Methylphenoxy)-5-nitroaniline[1]
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Reagents: Dinitro intermediate (1.0 eq), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 3.0 eq).[1]
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Solvent: Ethanol/Water (3:1).[1]
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Procedure:
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Add a solution of Na₂S in water dropwise over 1 hour. Note: Rapid addition causes exotherms and potential over-reduction.[1]
-
Reflux for 2-3 hours.
-
Workup: Evaporate ethanol. Dilute with water.[1] Extract with Ethyl Acetate.[1]
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Purification: Column chromatography (Hexane/EtOAc) is often required to separate the product from unreacted dinitro starting material and the diamine byproduct.[1]
Chemical Reactivity & Functionalization
The molecule possesses three distinct zones of reactivity, allowing it to serve as a versatile scaffold in medicinal chemistry.[1]
Reactivity Map
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Aniline Nitrogen (Nucleophile): The primary site for elaboration.[1] It is less nucleophilic than unsubstituted aniline due to the meta-nitro group but sufficiently reactive for acylation and isocyanate coupling.[1]
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Nitro Group (Latent Amine): Can be reduced in a subsequent step to generate a 3,5-diamino scaffold, useful for benzimidazole formation.[1]
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Phenoxy Ether (Stable Linker): Generally inert to standard acids/bases, providing metabolic stability.[1]
Figure 2: Functionalization pathways.[1] The Urea formation path is most relevant for kinase inhibitor synthesis.
Critical Causality in Drug Design
In Type II kinase inhibitors (e.g., Sorafenib derivatives), this molecule acts as the "hydrophobic tail + linker."[1]
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The Aniline NH2 reacts with an isocyanate to form a urea.[1] This urea moiety forms hydrogen bonds with the conserved Glu/Asp residues in the kinase ATP pocket (DFG-out conformation).[1]
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The Nitro Group is often reduced after coupling to form a solubilizing tail, or left as an electron-withdrawing modulator.[1]
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The Methylphenoxy Group occupies the allosteric hydrophobic pocket, providing selectivity.[1]
Safety & Handling
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Hazards: Like all nitroanilines, this compound is toxic by inhalation, ingestion, and skin contact.[1] It is a potential methemoglobinemia inducer.[1]
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1]
-
PPE: Nitrile gloves, lab coat, and P100 respirator or fume hood usage are mandatory.[1]
References
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Synthesis of Nitroanilines via SNAr: Wells, G., et al. "Facile synthesis of 3-alkoxy-5-nitroanilines."[1] Journal of Organic Chemistry, 1996.[1]
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Zinin Reduction Protocol: Porter, H. K.[1] "The Zinin Reduction of Nitroarenes." Organic Reactions, 1973.[1] [1]
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Kinase Inhibitor Scaffolds: Wan, P. T., et al. "Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF."[1] Cell, 2004.[1] (Describes the structural role of diaryl ether ureas). [1]
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Analogous Compound Data (3-Methoxy-5-nitroaniline): PubChem CID 2759598.[1] [1]
